![molecular formula C21H22BrFN6OS B445608 2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445608.png)
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a bromoaniline moiety, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromoaniline Moiety: The bromoaniline group is introduced via a nucleophilic substitution reaction, where a bromoaniline derivative reacts with an electrophilic intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a condensation reaction with an aldehyde or ketone derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving thiol and hydrazide intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions can occur at the triazole ring and the bromoaniline moiety.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amine derivatives.
科学研究应用
2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the bromoaniline moiety are key functional groups that enable binding to these targets, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- **2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- **Ethyl (4-bromoanilino)acetate
Uniqueness
Compared to similar compounds, 2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and potential biological activity. The combination of the triazole ring and the bromoaniline moiety also contributes to its unique reactivity and application potential.
属性
分子式 |
C21H22BrFN6OS |
|---|---|
分子量 |
505.4g/mol |
IUPAC 名称 |
2-[[5-[1-(4-bromoanilino)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H22BrFN6OS/c1-13(15-4-8-17(23)9-5-15)25-26-19(30)12-31-21-28-27-20(29(21)3)14(2)24-18-10-6-16(22)7-11-18/h4-11,14,24H,12H2,1-3H3,(H,26,30) |
InChI 键 |
ABMHKGYIAUSPDG-UHFFFAOYSA-N |
SMILES |
CC(C1=NN=C(N1C)SCC(=O)NN=C(C)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Br |
规范 SMILES |
CC(C1=NN=C(N1C)SCC(=O)NN=C(C)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


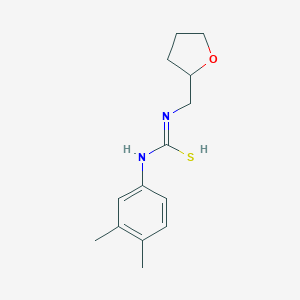
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(2-iodobenzylidene)-2-furohydrazide](/img/structure/B445527.png)
![2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE](/img/structure/B445533.png)
![N-(4-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B445534.png)
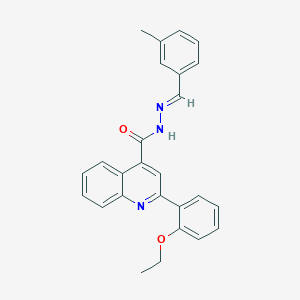
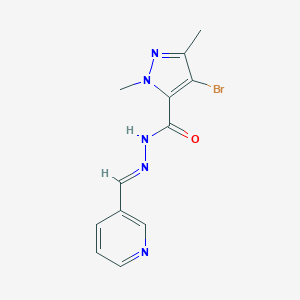
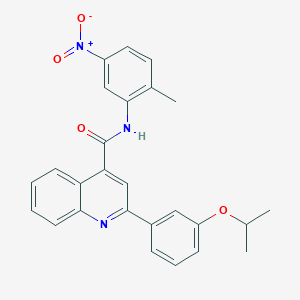
![2-Amino-1-{3-nitrophenyl}-4-{4-methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B445542.png)
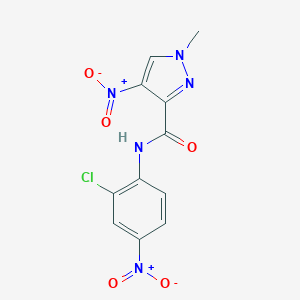
![2-(1-adamantyl)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B445544.png)
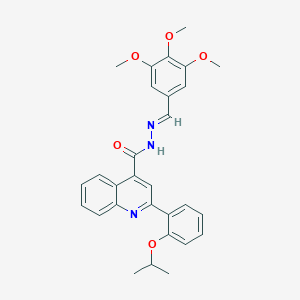
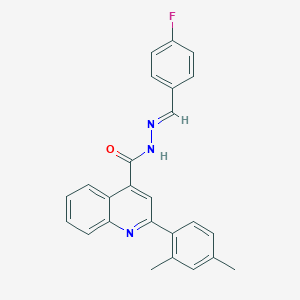
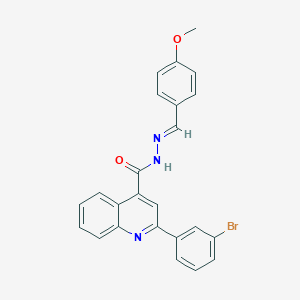
![N'-[4-(diethylamino)benzylidene]-2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B445549.png)
